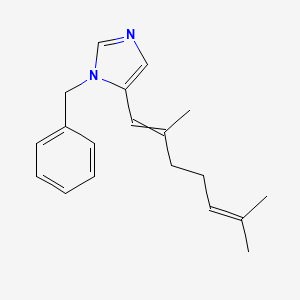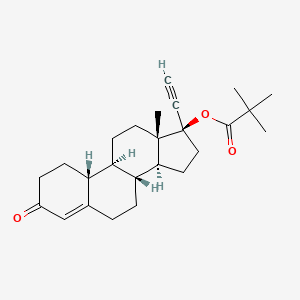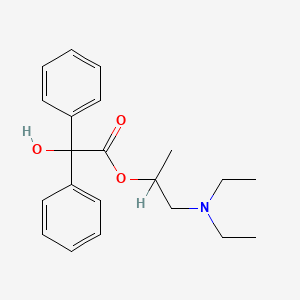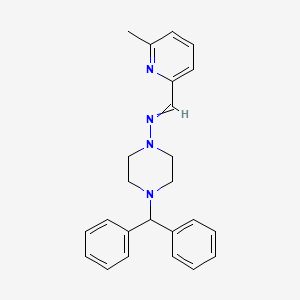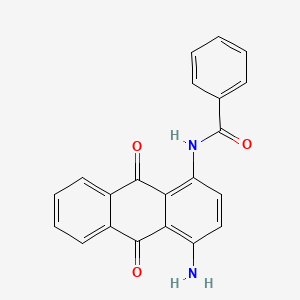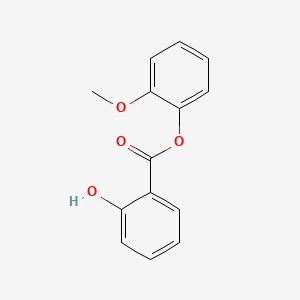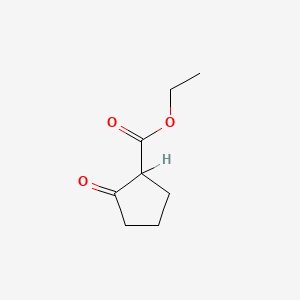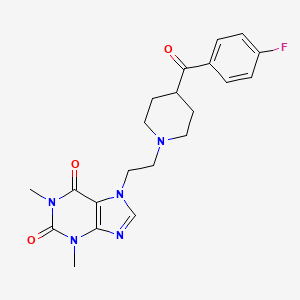
Carfecillin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La carbénicilline est une pénicilline à large spectre active contre une large gamme de bactéries, y compris Pseudomonas aeruginosa . Elle est largement utilisée dans le traitement des infections graves causées par Pseudomonas ou d'autres bacilles gram-négatifs . La carbénicilline phényl est conçue pour améliorer l'absorption orale, après quoi l'hydrolyse dans l'organisme libère de la carbénicilline libre .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La carbénicilline phényl est synthétisée par estérification de la carbénicilline avec du phénol. La réaction implique généralement l'utilisation d'un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison ester .
Méthodes de production industrielle : Dans les milieux industriels, la production de carbénicilline phényl implique des procédés d'estérification à grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit. Le procédé comprend des étapes de purification telles que la cristallisation et la filtration pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : La carbénicilline phényl subit une hydrolyse dans l'organisme pour libérer de la carbénicilline . La réaction d'hydrolyse est catalysée par les estérases présentes dans la muqueuse intestinale .
Réactifs et conditions communes :
Hydrolyse : Eau et estérases.
Estérification : Phénol, carbénicilline et agents déshydratants comme la DCC.
Principaux produits formés :
Hydrolyse : Carbénicilline et phénol.
4. Applications de la Recherche Scientifique
La carbénicilline phényl a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier les réactions d'hydrolyse et d'estérification des esters.
Biologie : Employée dans des études impliquant la résistance bactérienne et le mécanisme d'action des pénicillines.
Industrie : Utilisée dans la production d'antibiotiques et comme composé de référence dans les processus de contrôle qualité.
5. Mécanisme d'Action
La carbénicilline phényl exerce son activité antibactérienne en interférant avec la synthèse finale de la paroi cellulaire des bactéries sensibles . Les pénicillines acylent le domaine C-terminal de la transpeptidase sensible à la pénicilline en ouvrant le cycle lactame . Cette inactivation de l'enzyme empêche la formation d'une liaison croisée de deux brins linéaires de peptidoglycanes, inhibant la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne .
Composés Similaires :
Carbénicilline : Le composé parent de la carbénicilline phényl, utilisé par voie parentérale.
Ticarcilline : Une carboxypénicilline avec un spectre d'activité plus large contre les bactéries gram-négatives.
Unicité de la Carbénicilline Phényl : La carbénicilline phényl est unique en raison de son absorption orale améliorée par rapport à la carbénicilline . La modification de l'ester phényl lui permet d'être administrée par voie orale, ce qui la rend plus pratique pour les patients .
Applications De Recherche Scientifique
Carbenicillin phenyl has several applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and esterification reactions.
Biology: Employed in studies involving bacterial resistance and the mechanism of action of penicillins.
Industry: Utilized in the production of antibiotics and as a reference compound in quality control processes.
Mécanisme D'action
Carbenicillin phenyl exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . Penicillins acylate the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Carbenicillin: The parent compound of carbenicillin phenyl, used parenterally.
Ticarcillin: A carboxypenicillin with a broader spectrum of activity against Gram-negative bacteria.
Uniqueness of Carbenicillin Phenyl: Carbenicillin phenyl is unique due to its enhanced oral absorption compared to carbenicillin . The phenyl ester modification allows it to be administered orally, making it more convenient for patients .
Propriétés
Numéro CAS |
27025-49-6 |
|---|---|
Formule moléculaire |
C23H22N2O6S |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1 |
Clé InChI |
NZDASSHFKWDBBU-KVMCETHSSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
Key on ui other cas no. |
27025-49-6 |
Numéros CAS associés |
21649-57-0 (hydrochloride salt) |
Synonymes |
BRL 3475 BRL-3475 BRL3475 Carbenicillin Phenyl Sodium Carfecillin Carfecillin Sodium Salt Carphecillin Salt, Carfecillin Sodium Sodium Salt, Carfecillin Uticillin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



